molecular formula C14H13ClN4O2 B8810900 7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B8810900
M. Wt: 304.73 g/mol
InChI Key: MFFGCBDQVBOJBG-UHFFFAOYSA-N
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Description

7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H13ClN4O2 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13ClN4O2

Molecular Weight

304.73 g/mol

IUPAC Name

7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H13ClN4O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

MFFGCBDQVBOJBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-Chlorotheophylline (50 g, 0.23 mol) was suspended in 600 ml of DMF and benzyl bromide (31 ml, 0.26 mol) and potassium carbonate (64 g, 0.46 mol) were added. The mixture was stirred at room temperature for 20 hours. The solvent was evaporated and the residue was dissolved in 250 ml of water and 400 ml of DCM. The layers were separated and the aqueous layer was extracted with 150 ml of DCM. The combined organic layer was washed with 100 ml of brine, dried over magnesium sulphate, filtered, and the solvent was evaporated to give compound (2A) as white crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

From 8-Chlorotheophylline (50 g, 233 mmol) and benzyl bromide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

8-Chloro-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (2.0 g, 9.3 mmol) was dissolved in DMF (50 ml) K2CO3 (2.57 g, 18.6 mmol) and benzyl bromide (1.75 g, 10.3 mmol) were added and the reaction mixture was stirred for 15 hours at room temperature. The reaction mixture was evaporated in vacuo the residue was dissolved in DCM:H2O (1:1) (100 ml) the water phase was extracted with DCM (50 ml) the combined organic phase was dried with MgSO4 filtered and evaporation gave 4A as a white crystalline compound. Yield: 2.92 g. Mp: 145.7–147.1° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name

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